molecular formula C12H15F3N2O2S B254993 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

Cat. No. B254993
M. Wt: 308.32 g/mol
InChI Key: VNKMBILJDPZQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFMP or TFP, and it is a white crystalline powder with a molecular weight of 365.4 g/mol.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine is complex and not fully understood. However, it is known to interact with certain enzymes and receptors in the body, leading to inhibitory effects. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell proliferation and signaling. It has also been shown to interact with certain neurotransmitter receptors in the brain, leading to modulatory effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine are diverse and depend on the specific target it interacts with. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, leading to decreased cell proliferation and altered signaling pathways. It has also been shown to interact with certain neurotransmitter receptors in the brain, leading to modulatory effects on neuronal activity and potentially impacting behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine in lab experiments is its potent inhibitory effects on various enzymes and receptors, making it a useful tool compound for studying these targets. Additionally, its chemical properties make it amenable to various experimental techniques such as crystallography and NMR spectroscopy. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret some experimental results.

Future Directions

There are many potential future directions for research involving 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine. One area of interest is its potential as a drug candidate for various diseases such as cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with specific targets in the body. Finally, its potential as a tool compound for studying various biochemical and physiological processes should be explored further.

Synthesis Methods

The synthesis of 1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine involves the reaction of 1-methylpiperazine with 3-trifluoromethylbenzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine is used to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. Additionally, it has been used as a tool compound in various biochemical and physiological studies.

properties

Product Name

1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

Molecular Formula

C12H15F3N2O2S

Molecular Weight

308.32 g/mol

IUPAC Name

1-methyl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C12H15F3N2O2S/c1-16-5-7-17(8-6-16)20(18,19)11-4-2-3-10(9-11)12(13,14)15/h2-4,9H,5-8H2,1H3

InChI Key

VNKMBILJDPZQIP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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